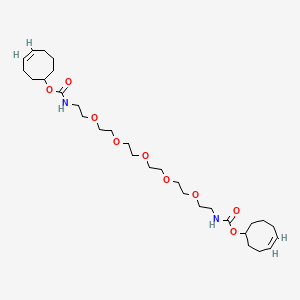

Bis-TCO-PEG5

Description

Evolution of Bioorthogonal Ligation Strategies in Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgsiat.ac.cn Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules in their natural environment. wikipedia.org The evolution of bioorthogonal ligation strategies has been driven by the need for faster, more efficient, and more versatile methods for labeling and modifying biomolecules in living cells and organisms. siat.ac.cnacs.org

Early strategies, such as the Staudinger ligation developed in 2000, were groundbreaking but suffered from slow reaction kinetics. wikipedia.orgescholarship.org This spurred the development of "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com While highly efficient, the cytotoxicity of the copper catalyst limited its application in living systems. wikipedia.org This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free click chemistry," which utilizes strained cyclooctynes to react with azides without the need for a toxic catalyst. wikipedia.org

Further advancements have focused on increasing reaction rates and developing mutually orthogonal reaction pairs that can be used simultaneously to study multiple biological processes. siat.ac.cnacs.org The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes has emerged as one of the fastest and most selective bioorthogonal reactions to date. escholarship.orgrsc.org

Significance of Inverse Electron-Demand Diels-Alder (IEDDA) Chemistry in Bioconjugation

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in bioconjugation due to its exceptional speed, selectivity, and biocompatibility. nih.govcreative-biolabs.com This reaction involves a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene. nih.govcreative-biolabs.com The reaction proceeds rapidly under physiological conditions without the need for a catalyst and produces a stable conjugate and nitrogen gas as the sole byproduct. escholarship.orgescholarship.org

The IEDDA reaction's high rate constants, often exceeding 1000 M⁻¹s⁻¹, allow for the efficient labeling of biomolecules at low concentrations. acs.org This is particularly advantageous for studying low-abundance targets in complex biological environments. creative-biolabs.comconju-probe.com The chemoselectivity of the tetrazine and its dienophile partner ensures that they react only with each other, avoiding side reactions with other functional groups present in biological systems. creative-biolabs.comconju-probe.com These features have made the IEDDA reaction a valuable tool for a wide range of applications, including live-cell imaging, pretargeted cancer therapy, and the construction of complex biomolecular architectures. creative-biolabs.comresearchgate.net

Trans-Cyclooctene (B1233481) (TCO) as a Strained Alkene Dienophile in Bioorthogonal Systems

Trans-cyclooctene (TCO) is a highly reactive and stable dienophile used in IEDDA reactions. nih.gov Its strained double bond makes it exceptionally reactive towards tetrazines, with some reactions exhibiting second-order rate constants greater than 10⁶ M⁻¹s⁻¹. nih.govacs.org This rapid reactivity is a significant advantage for in vivo applications where reaction times are critical. acs.org

The development of TCO as a bioorthogonal reagent has involved significant advancements in both synthesis and computational design. nih.gov While early synthetic routes produced mixtures of cis- and trans-isomers, methods have been developed for the efficient and scalable synthesis of pure TCO derivatives. nih.gov Furthermore, computational studies have guided the design of conformationally strained TCO derivatives with even greater reactivity. acs.org

TCO and its derivatives have been successfully used in a variety of bioorthogonal applications, including the labeling of peptides, proteins, and other biomolecules. uochb.czresearchgate.net The stability of TCO in aqueous solutions and its rapid, selective reaction with tetrazines make it a cornerstone of modern bioorthogonal chemistry. nih.govresearchgate.net

Conceptual Framework of Bis-TCO-PEG5 as a Homobifunctional Linker for Academic Research

Bis-TCO-PEG5 is a homobifunctional crosslinker that combines the reactive properties of TCO with the advantageous characteristics of a polyethylene (B3416737) glycol (PEG) spacer. The "Bis-TCO" designation indicates the presence of two TCO moieties, making it capable of reacting with two tetrazine-containing molecules. axispharm.com The "PEG5" component refers to a PEG linker consisting of five repeating ethylene (B1197577) glycol units.

This structure provides a versatile tool for academic research. The two TCO groups allow for the crosslinking of tetrazine-modified biomolecules, enabling the study of molecular interactions and the assembly of multicomponent systems. The PEG spacer enhances the water solubility of the linker and the resulting conjugate, which is often crucial for biological applications. axispharm.combroadpharm.com PEG linkers can also reduce aggregation and improve the stability of conjugated molecules. axispharm.com

The combination of two highly reactive TCO groups with a hydrophilic PEG spacer makes Bis-TCO-PEG5 a powerful reagent for various research applications, including the development of bivalent inhibitors and the construction of precisely defined macromolecular structures. researchgate.netrsc.org

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2O9/c33-29(40-27-11-7-3-1-4-8-12-27)31-15-17-35-19-21-37-23-25-39-26-24-38-22-20-36-18-16-32-30(34)41-28-13-9-5-2-6-10-14-28/h1-3,5,27-28H,4,6-26H2,(H,31,33)(H,32,34)/b3-1+,5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGFAGHNPOURDU-MGBLWKCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C/CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Tco Peg5 and Analogous Architectures

Stereoselective Synthesis of Trans-Cyclooctene (B1233481) Moieties

Trans-cyclooctene is notable as the smallest cycloalkene that can be readily isolated as its trans-isomer, despite the cis-isomer being significantly more stable due to lower ring strain wikipedia.org. The inherent strain and unusual reactivity of TCO make its stereoselective synthesis a key aspect of preparing compounds like Bis-TCO-PEG5.

Diastereoselective Pathways for TCO Production

While the photoisomerization of cis-cyclooctene is a common route to TCO, it often yields a mixture of cis and trans isomers, and for some functionalized TCOs, the separation of diastereomers can be challenging or not feasible nih.govnih.gov. Diastereoselective synthetic methods offer an alternative by aiming to control the stereochemistry during the formation of the TCO ring or by introducing functional groups in a stereocontrolled manner.

One approach involves the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone. This method has been described as a divergent platform for the diastereoselective synthesis of TCOs with favorable physiochemical properties nih.govudel.edunih.gov. trans-Cyclooct-4-enone itself can be prepared on a large scale from 1,5-cyclooctadiene (B75094) nih.govnih.gov. Computational transition state models have been used to rationalize the diastereoselectivity observed in 1,2-additions to trans-cyclooct-4-enone, leading to the desired TCO products nih.govnih.gov. This diastereoselective approach addresses the issue of low stereoselectivity encountered in some TCO synthesis methods nih.gov.

Another strategy for achieving stereoselectivity in TCO synthesis involves reactions such as iodolactonization and elimination. This has been employed in the synthesis of cleavable TCO linkers with an allylic hydroxyl group positioned cis relative to a carboxylic acid group, allowing for selective derivatization chemrxiv.orgresearchgate.net.

Photochemical Isomerization of cis-Cyclooctene Derivatives to TCO

The singlet sensitized photoisomerization of cis-cyclooctene is a direct method for synthesizing trans-cycloalkenes from their cis-isomers nih.gov. This process, pioneered decades ago, involves irradiating a solution of a cis-cyclooctene derivative with UV light, typically at 254 nm, in the presence of a singlet sensitizer (B1316253) nih.govnih.govgoogle.com.

However, the photoisomerization is an equilibrium reaction that favors the more stable cis isomer wikipedia.orgnih.gov. To drive the equilibrium towards the trans form, the trans isomer must be continuously removed from the reaction mixture nih.govgoogle.com. An elegant procedure for this involves continuously flowing the reaction mixture through a column containing silver nitrate (B79036) adsorbed on silica (B1680970) gel nih.govnih.govgoogle.com. The trans-cyclooctene derivative is selectively retained by the silver nitrate, while the cis-isomer elutes back to the reaction flask for further photoisomerization nih.govnih.govgoogle.com. After the cis-cyclooctene is consumed, the trans-cyclooctene is liberated from the silver nitrate complex using aqueous ammonia (B1221849) and recovered by extraction nih.govgoogle.com.

Early batch photochemical syntheses of functionalized TCOs were often limited by low yields and photodegradation of the product nih.gov. The development of closed-loop flow reactors has significantly improved the practicality and preparative yield of this method by enabling continuous removal and recycling of the cis isomer nih.govudel.edunih.gov. Custom flow reactors utilizing materials like FEP tubing and optimized singlet sensitizers have demonstrated improved throughput and workup efficiency, allowing for the production of multigram quantities of TCO derivatives udel.edu. While photoisomerization can produce diastereomers, the separation of axial and equatorial isomers may be required chemrxiv.org.

Controlled Synthesis of Defined Poly(ethylene glycol) (PEG) Linkers

Poly(ethylene glycol) (PEG) linkers are widely used in bioconjugation chemistry due to their hydrophilicity, flexibility, and biocompatibility rsc.org. For applications requiring precise control over molecular architecture, such as the synthesis of Bis-TCO-PEG5, the use of monodisperse PEG oligomers with defined lengths is crucial thermofisher.comsigmaaldrich.com. Unlike traditional polydisperse PEGs, which are mixtures of polymers with varying molecular weights, monodisperse PEGs consist of molecules with a single, defined molecular weight and chain length thermofisher.comsigmaaldrich.com.

Techniques for Monodisperse PEG Oligomer Synthesis (e.g., PEG5)

Synthesizing monodisperse PEG oligomers, including PEG5, requires specific methods to control chain growth and achieve high purity . One common route involves the condensation reaction between an ethylene (B1197577) glycol unit protected at one end and another ethylene glycol unit with an active group at both ends . Another approach uses a PEG molecule with both an activating group and a protecting group for condensation with a PEG of a specific molecular weight .

Iterative synthesis strategies have been developed for the preparation of monodisperse PEG oligomers and heterobifunctional PEG derivatives researchgate.netnih.gov. These methods often involve repetitive cycles of chain extension, deprotection, and purification google.comresearchgate.net. For example, a chain-extending approach has been established for the scale-up of monoprotected monodisperse PEG diol materials, achieving yields of 40-80% for alkylation steps through extraction purification google.com. This iterative approach allows for the precise control of chain length and the synthesis of PEG oligomers with up to 15 ethylene glycol units on a multigram scale google.com.

Techniques like liquid-phase synthesis combined with molecular sieving using nanofiltration have also been explored for the synthesis of sequence-defined polyethers with exact chain lengths researchgate.net. The use of small, PEG-based building blocks in repetitive cycles of etherification, deprotection, and diafiltration enables the construction of defined molecular weight PEGs researchgate.net.

The synthesis of monodisperse PEG derivatives often requires careful purification to remove undesired oligomers and impurities rsc.org. While chromatography is a common purification method, chromatography-free synthetic procedures have also been developed for monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, which are useful intermediates for functionalized PEG derivatives rsc.org.

Functionalization of PEG Termini for Subsequent Conjugation

For the synthesis of Bis-TCO-PEG5, the defined PEG5 linker must be functionalized at both termini to enable coupling with the TCO moieties. The nature of the functional groups depends on the coupling strategy employed. Common functional groups introduced at PEG termini include hydroxyl, carboxylic acid, amine, azide (B81097), and alkyne groups nih.gov.

Functionalization of PEG termini can be achieved through various reactions. For instance, the hydroxyl terminus of PEG can be converted into an azide functionality by treatment with tosyl chloride followed by reaction with sodium azide . Alkyne functionalities can be introduced via esterification with pentynoic acid in the presence of coupling agents . Controlled polymerization techniques can also yield polymers with well-defined end-groups that are amenable to subsequent functionalization . The use of functional initiators in polymerization can also facilitate the quantitative introduction of specific functionalities at the polymer chain ends researchgate.net.

Heterobifunctional PEGs, with different reactive groups at each end, are particularly useful for creating well-defined conjugates. Strategies for synthesizing heterobifunctional PEGs often involve protecting one terminus while functionalizing the other, followed by deprotection and further modification nih.govresearchgate.net. For example, a versatile route to "click chemistry" compatible heterobifunctional PEGs involves the ring-opening polymerization of ethylene oxide using a protected alcohol initiator, followed by functionalization of the free hydroxyl group and subsequent deprotection of the initiating end researchgate.net.

Strategic Coupling for Bis-TCO-PEG5 Assembly

The final step in the synthesis of Bis-TCO-PEG5 involves coupling the prepared TCO moieties to the functionalized PEG5 linker. The choice of coupling strategy depends on the reactive groups present on the TCO and PEG components. Given the common use of TCO in bioorthogonal reactions, particularly the IEDDA reaction with tetrazines, coupling strategies that facilitate such reactions are often employed.

While the specific synthesis of Bis-TCO-PEG5 is not extensively detailed in the provided search results, related examples of conjugating TCO or other reactive groups to PEG linkers provide insight into potential strategies. For instance, heterobifunctional PEG linkers containing TCO and other reactive groups like dibenzylcyclooctyne (DBCO) have been synthesized from carboxylic acid-PEG-amine precursors nih.gov. This involved reacting the carboxylic acid-PEG-amine with N-hydroxysuccinimide (NHS)-activated TCO, followed by reaction with an amine-functionalized DBCO nih.gov. This suggests that activated ester chemistry (e.g., using NHS esters of TCO) can be used to couple TCO to amine-terminated PEG linkers.

Another approach involves using click chemistry to assemble PEG conjugates. For example, azide-functionalized nanoparticles have been coupled with alkyne-modified peptides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) utoronto.ca. Similarly, alkyne-telechelic PEGs have been coupled with azide-containing compounds via CuAAC acs.org. While CuAAC is a widely used click reaction, the IEDDA reaction between TCO and tetrazines is known for its fast kinetics and bioorthogonality nih.govnih.govrsc.org. Therefore, coupling strategies that result in TCO-functionalized PEG linkers are relevant.

The assembly of Bis-TCO-PEG5 would likely involve a reaction between a PEG5 linker functionalized at both ends with appropriate groups and TCO moieties also bearing complementary reactive groups. For example, a PEG5 linker with terminal amine or hydroxyl groups could be reacted with activated ester or carboxylic acid derivatives of TCO, respectively. Alternatively, if the PEG5 is functionalized with azide or alkyne groups, TCO derivatives bearing complementary alkyne or azide functionalities (though TCO itself is a strained alkene used with tetrazines) could potentially be employed in other click chemistry variants, although the primary reactivity of TCO is with tetrazines.

The synthesis of compounds like "Amino-bis-PEG3-TCO" suggests that PEG linkers with terminal amine groups can be functionalized with TCO medchemexpress.com. Although this example uses a PEG3 linker and is described as "Amino-bis-PEG3-TCO", implying a single TCO and a terminal amine, it highlights the potential for coupling TCO to amine-terminated PEGs. The synthesis of "TCO-PEG5-BCN" also indicates the ability to create PEG5 linkers functionalized with TCO and another reactive group (BCN), suggesting modular approaches to constructing such molecules axispharm.com.

Esterification and Amidation Routes for TCO Integration onto PEG Scaffolds

Esterification and amidation are common coupling reactions employed to conjugate TCO moieties onto PEG scaffolds. These methods are particularly useful when the PEG linker or the TCO derivative contains carboxylic acid, amine, or activated ester functional groups.

For instance, TCO derivatives featuring N-hydroxysuccinimide (NHS) esters are frequently used to react with primary amines on PEG molecules, forming stable amide bonds. interchim.frlumiprobe.comcreative-biolabs.com This approach is widely applicable for conjugating TCO to amine-terminated PEGs or to biomolecules (like proteins or peptides) that have accessible amine groups after being functionalized with an amine-reactive PEG linker. The reaction typically occurs in aqueous or organic solvents at a slightly basic pH (pH 7-9). interchim.fr

Similarly, TCO derivatives with carboxylic acid groups can be coupled with amine-terminated PEGs using standard peptide coupling reagents (e.g., carbodiimides or activated esters like NHS or TFP esters) to form amide linkages. adcreviews.combroadpharm.com Conversely, PEG linkers with carboxylic acid or activated ester functionalities can react with amine-functionalized TCO derivatives.

The synthesis of TCO-PEG-NHS esters, for example, often involves the reaction of a trans-cyclooctene derivative with a PEG spacer and an N-hydroxysuccinimide ester. Reaction conditions typically involve organic solvents such as dimethyl sulfoxide, dichloromethane, or dimethylformamide, carried out at room temperature or slightly elevated temperatures to ensure high conversion.

Another approach involves the use of TCO-carbonylamino-benzamido-PEG acid, which offers a carboxylic acid functionality for amide bond formation with amino groups on biomolecules through standard peptide coupling chemistry. adcreviews.com

While specific detailed procedures and yields for the synthesis of Bis-TCO-PEG5 via direct esterification or amidation routes starting from a PEG5 precursor with two reactive ends and a TCO molecule were not extensively detailed in the search results, the general principles of conjugating TCO to PEG using these methods are well-established for related TCO-PEG derivatives of varying PEG lengths and functionalities. adcreviews.cominterchim.frlumiprobe.comcreative-biolabs.com

Application of Bis-Sulfone PEG Reagents in TCO Conjugation

Bis-sulfone PEG reagents represent another important class of linkers used in the synthesis of TCO conjugates, particularly for site-specific bioconjugation. These reagents contain two sulfone groups that can undergo selective reaction with thiol groups, often derived from the reduction of native disulfide bonds in proteins or antibodies. broadpharm.comuel.ac.ukaxispharm.com This allows for the rebridging of disulfide bonds with a bis-sulfone-containing linker, providing a controlled method for attaching functional molecules like TCO. broadpharm.comaxispharm.com

In the context of synthesizing bis-functionalized molecules like Bis-TCO-PEG, bis-sulfone PEG reagents can be employed to attach TCO moieties to both ends of the PEG chain, or to conjugate a pre-formed TCO-PEG conjugate to a molecule via the bis-sulfone functionality.

Research has demonstrated the preparation of PEG bis-sulfone transcyclooctene (TCO) reagents. uel.ac.uknih.gov These reagents, featuring a bis-sulfone group at one end and a TCO moiety at the other, can be synthesized from mono-protected PEG diamine precursors. nih.govrsc.orgresearchgate.net For example, a bis-sulfone-PEG-TCO reagent (identified as reagent 28 in one study) was prepared by reacting a bis-sulfone carboxylic acid with a mono-Boc protected PEG diamine, followed by deprotection and coupling with a TCO NHS ester. rsc.org Another method involved the reaction of a bis-sulfone PEG amine with a TCO NHS ester. rsc.org

These bis-sulfone PEG TCO reagents have been utilized in conjugation-ligation strategies to create bispecific antibody mimetics, where the bis-sulfone group conjugates to reduced Fab fragments, and the TCO moiety allows for subsequent ligation with a tetrazine-functionalized component. uel.ac.uknih.govrsc.org This highlights the utility of bis-sulfone PEG reagents in constructing complex architectures incorporating the TCO functionality.

While the specific synthesis of Bis-TCO-PEG5 using a bis-sulfone PEG reagent where the bis-sulfone is at one end and a TCO is at the other, followed by a second TCO attachment, is not explicitly detailed in the provided sources, the literature describes the synthesis of bis-sulfone-PEG-TCO reagents and their application in forming conjugates. uel.ac.uknih.govrsc.orgresearchgate.net This suggests that a bis-sulfone PEG linker could potentially be functionalized with TCO moieties, or used to bridge two TCO-containing molecules via reaction with thiols.

Here is a table summarizing some related TCO-PEG compounds and their reported PubChem CIDs:

| Compound Name | PubChem CID |

| TCO-PEG4-NHS ester | 1621096-79-4 lumiprobe.com |

| TCO-PEG24-NHS ester | Not readily available in search results |

| Bis-sulfone-PEG4-TCO | Not readily available in search results (A related compound, Bis-sulfone-PEG4-Tetrazine, is listed with CAS: 2361344-52-4, but not TCO) medchemexpress.com |

| TCO-PEG4-TFP Ester | 2268817-73-6 broadpharm.com |

| Amino-bis-PEG3-TCO | Not readily available in search results |

| TCO-PEG5-BCN | Not readily available in search results |

Data from research findings on the application of these synthetic methods often focuses on the subsequent bioconjugation efficiency and properties of the resulting TCO-PEG conjugates. For example, studies have shown that incorporating PEG linkers can improve the functional reactivity of TCO-conjugated antibodies. escholarship.org The rapid kinetics of the TCO-tetrazine reaction, enabled by these synthetic strategies, are a key advantage in various applications, including protein conjugation and in vivo labeling. broadpharm.cominterchim.frnih.govacs.orgthno.org

Here is an example of data that could be presented in an interactive table, based on reported reaction kinetics of TCO derivatives:

| TCO Derivative | Partner (Tetrazine) | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Source |

| Parent TCO | Electron-deficient Tz | Not specified | Not specified | 2.0 × 10³ | nih.gov |

| sTCO (syn-diastereomer) | Diphenyl-s-tetrazine derivative | 55:45 MeOH:water | 25 | ~2.86 × 10⁵ | thno.org |

| sTCO (anti-diastereomer) | Diphenyl-s-tetrazine derivative | 55:45 MeOH:water | 25 | Slightly slower than syn-diastereomer | thno.org |

| PEG-TCO | Tz-hydrazide | H₂O | Not specified | 6.70 × 10⁴ | rsc.org |

| PEG-dTCO | Tz-hydrazide | H₂O | Not specified | 9.94 × 10³ | rsc.org |

This table illustrates the variation in reaction kinetics depending on the specific TCO derivative and conditions, a critical factor influenced by the synthetic route and the resulting molecular architecture.

Mechanistic Investigations and Reactivity Profile of Bis Tco Peg5

Detailed Kinetics of Inverse Electron-Demand Diels-Alder Cycloaddition

The IEDDA reaction between TCO derivatives and tetrazines is a cornerstone of bioorthogonal click chemistry due to its exceptional speed and selectivity under physiological conditions. nih.govnih.govinterchim.fr The reaction proceeds through a cycloaddition event followed by a retro-Diels-Alder reaction with the elimination of nitrogen gas, forming a stable dihydropyridazine (B8628806) adduct. nih.govmdpi.comatto-tec.com

Determination of Second-Order Rate Constants for Tetrazine Ligation

Reported second-order rate constants for the reaction between various TCO derivatives and tetrazines span a wide range, generally from hundreds to over 100,000 M⁻¹s⁻¹. nih.govinterchim.fracs.orgiris-biotech.de For instance, the reaction between a water-soluble derivative of 3,6-dipyridyl-s-tetrazine and a dioxolane-fused TCO (d-TCO) showed a rate constant of 366,000 (± 15,000) M⁻¹s⁻¹ at 25 °C in pure water. nih.gov Another study reported rate constants exceeding 100,000 M⁻¹s⁻¹ for the reaction between tetrazine and TCO. acs.orgnih.gov Less reactive combinations can have rate constants on the order of 1 M⁻¹s⁻¹ in aqueous media. broadpharm.combroadpharm.com

The high reaction rates of TCO-tetrazine ligations, significantly faster than other bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC), make them highly suitable for applications requiring rapid conjugation, such as in vivo labeling and imaging. nih.govatto-tec.comacs.orgiris-biotech.de

Factors Influencing Reaction Efficiency and Speed with Bis-TCO-PEG5

Several factors influence the efficiency and speed of the IEDDA reaction involving TCO derivatives like Bis-TCO-PEG5:

Electronic Properties of Reactants: The reaction rate is significantly influenced by the electronic nature of both the tetrazine and the dienophile (TCO). nih.govrsc.org In IEDDA reactions, electron-deficient dienes (tetrazines) and electron-rich dienophiles (TCOs) lead to faster kinetics. nih.govrsc.org Electron-withdrawing groups (EWGs) on the tetrazine decrease the energy of its LUMO, while electron-donating groups (EDGs) on the TCO increase the energy of its HOMO, both of which decrease the HOMO-LUMO energy gap and accelerate the reaction. nih.govnih.govrsc.org

Strain Energy of TCO: The inherent ring strain in the trans-cyclooctene (B1233481) moiety is a primary driver of its high reactivity. nih.govresearchgate.net Increased strain leads to higher reactivity. nih.gov

Steric Effects: Steric hindrance on either the TCO or the tetrazine can influence the reaction rate. nih.govnih.govmdpi.com Bulky substituents can impede the approach of the reaction partners, potentially slowing down the reaction. mdpi.comrsc.org Conversely, strategic placement of substituents can induce distortion that enhances reactivity. nih.govacs.org

Solvent: The reaction kinetics can be affected by the solvent environment.

Temperature: As with most chemical reactions, temperature influences the reaction rate.

Concentration: The reaction is second-order, meaning the rate is dependent on the concentration of both the TCO derivative and the tetrazine. acs.org Efficient ligation at low concentrations is a key advantage in biological applications. interchim.fracs.orgiris-biotech.debroadpharm.com

Stereochemistry: The stereochemistry of substituted TCOs can significantly impact their reactivity. nih.govrsc.org For example, the axial isomer of a functionalized TCO was found to be more reactive than the equatorial isomer. nih.govrsc.org

Theoretical Considerations of Trans-Cyclooctene Strain and Reactivity

The exceptional reactivity of trans-cyclooctene derivatives in IEDDA reactions is deeply rooted in their unique structural features and associated strain energy.

Computational Analysis of Ring Strain Energy in TCO Derivatives

Trans-cyclooctene is notable as the smallest cycloalkene that can be readily isolated as the trans isomer, which is significantly less stable than the cis isomer due to increased ring strain. researchgate.netwikipedia.org Computational studies have been instrumental in understanding and quantifying this strain. nih.govnih.govresearchgate.netnih.gov

The strain energy of trans-cyclooctene has been calculated to be substantially higher than that of cis-cyclooctene (e.g., 17.9 kcal/mol for trans vs. 6.8 kcal/mol for cis). researchgate.netwikipedia.org This considerable strain arises from the distortion of bond angles and the twisting of the π bond forced by the trans configuration within the eight-membered ring. researchgate.net

Computational analyses, including ab initio calculations and Density Functional Theory (DFT), have explored the different conformations of TCO. nih.govnih.govresearchgate.net The most stable conformation is typically the "crown" conformation, while a "half-chair" conformation is significantly higher in energy (around 5.6-5.9 kcal/mol greater). nih.govnih.govresearchgate.netwikipedia.org Non-crown conformers, being more strained, are speculated to exhibit accelerated reactivity towards tetrazines. nih.gov

Introducing fused rings or other structural modifications to the TCO core can further increase ring strain and influence reactivity. nih.govnih.gov For example, computational studies predicted that fusing a cyclopropane (B1198618) ring to trans-cyclooctene to form strained s-TCO would induce a non-crown conformation and increase reactivity. nih.govrsc.org This was experimentally verified, showing a significant rate enhancement. nih.govnih.govrsc.org Similarly, the design of d-TCO, with a cis-fused dioxolane ring, was guided by computation to introduce strain and enhance reactivity. nih.gov

While specific computational analyses for the ring strain of Bis-TCO-PEG5 were not found, the principles established for other TCO derivatives regarding the relationship between ring strain, conformation, and reactivity are directly applicable. The two TCO moieties in Bis-TCO-PEG5 are expected to exhibit similar inherent strain characteristics to other functionalized TCOs.

Electronic Structure and Frontier Molecular Orbital Theory Applied to TCO Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules in cycloaddition reactions, including the IEDDA reaction between TCOs and tetrazines. nih.govrsc.orgnih.govacs.orgnsf.gov According to FMO theory, the reactivity of Diels-Alder reactions is largely governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbit al (LUMO) of the diene, or vice versa. nih.govrsc.orgnih.govacs.orgnsf.gov

In the case of the IEDDA reaction between TCO (dienophile) and tetrazine (diene), the primary interaction is between the HOMO of the electron-rich TCO and the LUMO of the electron-deficient tetrazine. nih.govrsc.orgacs.orgnsf.gov A smaller energy gap between these orbitals generally leads to a faster reaction rate. nih.govrsc.orgnih.gov

The strained double bond in trans-cyclooctene results in a relatively high-energy HOMO. nih.gov This elevated HOMO energy contributes to the decreased HOMO-LUMO gap with the low-lying LUMO of tetrazines, thereby facilitating the rapid cycloaddition. nih.govnih.govrsc.orgacs.org

Computational studies using DFT have been used to calculate the orbital energies of TCO derivatives and tetrazines and to model the transition states of the IEDDA reaction. nih.govnih.gov These calculations help to rationalize the observed reactivity trends based on the energy and shape of the frontier molecular orbitals. nih.govacs.orgnsf.gov For instance, computational analysis has shown that the higher HOMO energy of TCO compared to other dienophiles like BCN contributes to its faster reaction with tetrazines. acs.orgnsf.govacs.org

While FMO theory provides valuable insights, it's important to note that it is not the sole factor determining reactivity. Other factors, such as distortion energies required to reach the transition state and steric effects, also play significant roles. nih.govnih.govrsc.orgacs.orgnsf.gov

For Bis-TCO-PEG5, the electronic structure of the TCO moieties is expected to be similar to other TCO derivatives, characterized by a relatively high-energy HOMO that promotes reaction with electron-deficient tetrazines. The PEG5 linker is primarily expected to influence the compound's solubility and potentially its presentation to the tetrazine reaction partner, rather than directly altering the electronic properties of the TCO double bond itself.

Isomerization and Stability of Bis-TCO-PEG5 in Various Media

The trans-cyclooctene moiety, while highly reactive in IEDDA reactions, is susceptible to isomerization to the more stable cis isomer. acs.orgnih.govwikipedia.orgcam.ac.uk This isomerization can lead to a loss of reactivity in bioorthogonal applications. The stability of TCO derivatives is therefore a crucial consideration.

The stability of TCO derivatives can be influenced by several factors, including temperature, solvent, and the presence of certain chemical species. nih.govcam.ac.uktcichemicals.com Isomerization can occur, particularly in the presence of light or certain catalysts. cam.ac.uk

Some TCO derivatives have shown limited stability to prolonged storage, sometimes requiring storage in cold solution to prevent polymerization and isomerization. nih.gov However, the stability can be improved through structural modifications. For example, d-TCO derivatives, designed with a cis-fused dioxolane ring, demonstrated improved stability compared to other strained TCOs, being bench-stable crystalline solids that were stable in aqueous solution, blood serum, and in the presence of thiols. nih.gov

The presence of a PEG linker, as in Bis-TCO-PEG5, generally enhances the solubility of the compound in aqueous media, which is important for biological applications. interchim.frnih.govconju-probe.com While PEG itself is generally stable, its influence on the isomerization or degradation of the attached TCO moieties would depend on the specific chemical environment and potential interactions.

One study noted that TCO conjugated to a macromolecule isomerizes quickly to cis-cyclooctene in vivo unless conjugated to a macromolecule. acs.orgnih.gov This suggests that conjugation, such as through a PEG linker, might offer some degree of stabilization to the TCO moiety, although the extent of this stabilization for Bis-TCO-PEG5 specifically would require experimental investigation.

Another potential pathway for deactivation of TCO derivatives is reaction with thiols, which can occur in biological environments. nih.govtcichemicals.com Some strained TCOs have been found to isomerize in the presence of high thiol concentrations, presumably via a free radical mediated pathway. nih.gov The stability of Bis-TCO-PEG5 in the presence of thiols and other biological nucleophiles would be a critical factor for its application in vivo.

Characterization of TCO Isomerization Pathways (trans to cis conversion)

A key challenge concerning TCO compounds is their propensity to undergo isomerization from the reactive trans isomer to the less reactive cis-cyclooctene (CCO) nih.govacs.orgscispace.com. This isomerization can significantly reduce the efficiency of TCO-based click chemistry applications, particularly in biological settings acs.orgacs.org.

Studies have investigated the mechanisms driving this trans to cis isomerization. One significant pathway identified is mediated by copper-containing serum proteins nih.govsnmjournals.org. This was observed in studies involving mAb-bound TCO in serum nih.govsnmjournals.org.

Another mechanism involves radical-catalyzed isomerization researchgate.netresearchgate.net. Thiol-radical promoted processes have been implicated, as demonstrated by the acceleration of isomerization in the presence of thiols like glutathione (B108866) and mercaptoethanol nih.gov. Thiamine (B1217682) degradation products found in cell culture media, such as DMEM, have also been identified as catalysts for TCO isomerization in vitro acs.org. This suggests that the chemical environment plays a crucial role in the stability of the trans isomer acs.org.

Thermal isomerization can also occur, although it typically requires higher temperatures. For instance, heating TCO samples at 90 °C resulted in a noticeable conversion to the cis isomer over time rsc.org.

| Condition | Observed Isomerization | Reference |

| Serum (copper-containing proteins) | trans to cis isomerization | nih.govsnmjournals.org |

| Presence of thiols (e.g., mercaptoethanol) | Promotes isomerization, possibly via radical process | nih.gov |

| Cell culture media (e.g., DMEM) | Rapid isomerization catalyzed by thiamine degradation | acs.org |

| Heating (e.g., 90 °C) | Thermal isomerization to cis isomer | rsc.org |

Strategies for Enhancing the Chemical Stability of Bis-TCO-PEG5

Given the susceptibility of TCO to isomerization, strategies to enhance its chemical stability are crucial for practical applications, especially in vivo researchgate.net. Several approaches have been explored to mitigate the trans to cis conversion and improve the shelf-life and performance of TCO-containing compounds like Bis-TCO-PEG5.

One strategy involves modifying the linker connecting the TCO moiety to the molecule it is conjugated to. Shortening the linker distance between the TCO and a conjugated macromolecule, such as an antibody, has been shown to prevent interactions with serum proteins that mediate isomerization nih.govacs.org. This increased steric hindrance can impede the deactivation pathway acs.org. Studies have demonstrated that attaching TCO through a short linker can significantly increase its deactivation half-life in circulation acs.org.

Introducing conformational strain through fused rings can also influence stability and reactivity. While increased strain generally enhances reactivity, it can sometimes inversely correlate with stability mdpi.com. However, specific designs, such as cis-dioxolane-fused trans-cyclooctenes (d-TCO), have shown enhanced reactivity while maintaining improved stability compared to other strained TCOs nih.gov. The incorporation of inductively electron-withdrawing oxygen atoms in d-TCO can reduce electron density from the alkene, increasing hydrophilicity and stability nih.gov.

Chemical additives can also be employed for stabilization. Radical inhibitors, such as Trolox, have been shown to suppress TCO isomerization under high thiol concentrations researchgate.net.

Protecting TCO reagents as stable metal complexes, particularly with silver(I) (Ag(I)), has been demonstrated as a method to extend their shelf-life for long-term storage researchgate.net. These Ag(I)-TCO complexes can be readily dissociated when needed researchgate.net.

The PEG5 spacer in Bis-TCO-PEG5 itself contributes to enhanced solubility and can potentially influence the local chemical environment around the TCO moieties, which might play a role in its stability profile conju-probe.comaxispharm.com.

| Strategy | Mechanism / Effect | Reference |

| Shortening linker to conjugated molecule | Prevents interaction with serum proteins, increases steric hindrance | nih.govacs.orgacs.org |

| Introducing specific conformational strain | Can enhance reactivity while maintaining or improving stability (e.g., d-TCO) | nih.govnih.gov |

| Using radical inhibitors (e.g., Trolox) | Suppresses isomerization under high thiol concentrations | researchgate.net |

| Forming stable metal complexes (e.g., Ag(I)) | Extends shelf-life for long-term storage | researchgate.net |

| PEGylation (e.g., PEG5 spacer) | Enhances solubility, potentially influences local chemical environment and stability | conju-probe.comaxispharm.com |

Advanced Applications of Bis Tco Peg5 in Chemical Biology and Material Science

Development of Multivalent Bioconjugates

Multivalent bioconjugates, which involve linking multiple molecules to a single entity, offer enhanced binding affinity and can be crucial for various biological applications. Bis-TCO-PEG5 serves as a valuable linker for constructing such complex architectures through efficient and site-specific conjugation. conju-probe.com

Site-Specific Protein and Peptide Conjugation using Bis-TCO-PEG5

Site-specific conjugation to proteins and peptides is essential for creating well-defined bioconjugates with controlled stoichiometry and preserved biological activity. interchim.fr While the search results did not specifically detail the use of Bis-TCO-PEG5 for direct protein or peptide conjugation, related TCO-PEG linkers have been employed for this purpose. For instance, TCO-PEG-NHS ester derivatives can react with lysine (B10760008) residues on proteins. nih.gov The TCO moiety on such linkers or potentially on Bis-TCO-PEG5 can then undergo rapid ligation with tetrazine-modified biomolecules, enabling site-selective attachment. nih.govethz.ch Research has shown that incorporating unnatural amino acids bearing TCO allows for site-specific protein modification via tetrazine ligation. nih.gov

Construction of Bispecific Antibody Mimetics and Antibody Conjugates (e.g., bsFpFs)

Bispecific antibody mimetics and conjugates, capable of binding to two different targets simultaneously, are a promising class of therapeutics. creative-biolabs.com Bis-TCO-PEG linkers, including those with PEG5 spacers, have been explored in the construction of these molecules. Specifically, a conjugation-ligation strategy utilizing PEG bis-sulfone transcyclooctene (TCO) and PEG bis-sulfone tetrazine has been employed to synthesize bispecific Fab-PEG-Fab (BsFpF) molecules. uel.ac.ukuel.ac.uk This approach involves conjugating different Fab fragments to the TCO- and tetrazine-functionalized PEG linkers, followed by their ligation to form the bispecific construct. uel.ac.ukuel.ac.uk The fast kinetics of the TCO-tetrazine reaction are advantageous for the efficient formation of these complex antibody mimetics. uel.ac.uk

Functionalization of Polymeric and Soft Materials

Bis-TCO-PEG5 is also instrumental in modifying the properties of polymeric and soft materials, particularly through cross-linking and surface functionalization, leveraging the efficiency and bioorthogonality of TCO-tetrazine chemistry. conju-probe.comnih.govacs.org

Synthesis and Cross-linking of Hydrogels and Polymer Networks via Bis-TCO-PEG5

Hydrogels and polymer networks are widely used in biomaterials and tissue engineering. nih.govresearchgate.netmdpi.com Bis-TCO-PEG linkers, including bisTCO, are utilized as cross-linkers in the formation of hydrogels through reaction with tetrazine-modified polymers. udel.edunih.gov This bioorthogonal cross-linking method allows for hydrogel formation under mild conditions, which is crucial for encapsulating sensitive biological components like cells. researchgate.netudel.edu Studies have demonstrated the formation of hydrogel spheres and channels via the diffusion-controlled interfacial cross-linking of tetrazine-modified hyaluronic acid (HA-Tz) with bisTCO. udel.edunih.gov This technique enables spatial control over the hydrogel properties and encapsulated biomolecules. udel.edunih.gov

Engineering of Biofunctional Polymer Surfaces and Scaffolds

The ability to functionalize polymer surfaces and scaffolds with biomolecules is vital for creating materials with specific biological interactions, such as for tissue engineering applications. mdpi.compolyacs.orgnih.gov While direct examples using Bis-TCO-PEG5 for surface functionalization were not explicitly found, the TCO-tetrazine click chemistry facilitated by TCO-containing linkers is a powerful tool for this purpose. acs.org By incorporating TCO moieties onto polymer surfaces or scaffolds, biomolecules modified with tetrazines can be rapidly and selectively attached. This allows for the creation of biofunctional surfaces that can promote cell adhesion, proliferation, and differentiation. polyacs.orgnih.gov The spatial patterning of ligands within hydrogel scaffolds using TCO conjugates further highlights the potential of this chemistry in engineering complex biomaterials. nih.gov

Design of Novel Molecular Probes and Tools

Bis-TCO-PEG5, with its reactive TCO groups and soluble PEG linker, is valuable in the design of novel molecular probes and tools for various research applications, including imaging and diagnostics. conju-probe.com The rapid and specific reaction with tetrazines allows for efficient labeling and conjugation of probes to target molecules or structures. conju-probe.combroadpharm.com This bioorthogonal click chemistry is particularly advantageous for applications in complex biological environments where traditional conjugation methods might be hindered by competing reactions. conju-probe.comconju-probe.com The use of TCO-tetrazine ligation in fluorescent imaging, PET and SPECT imaging, and radiochemistry underscores its utility in developing advanced molecular tools. conju-probe.comnih.gov

Strategies for Labeling Biological Systems and Macromolecules

Bis-TCO-PEG5, as a TCO-containing linker, is widely employed in strategies for labeling biological systems and macromolecules through bioorthogonal reactions, primarily the IEDDA reaction with tetrazines. This approach allows for selective modification of biomolecules within complex biological environments without interfering with native biochemical processes. axispharm.combroadpharm.comconju-probe.comnih.gov

One common strategy involves pre-labeling a biological system or macromolecule with a tetrazine-functionalized molecule. Subsequently, Bis-TCO-PEG5 or a molecule conjugated to it can be introduced and rapidly react with the pre-targeted tetrazine moieties. This two-step approach is particularly useful for in vivo applications, such as pretargeted imaging, where the targeting vector (labeled with one click partner) is allowed to accumulate at the target site and unbound molecules are cleared before the introduction of the imaging agent (labeled with the complementary click partner). acs.orgplos.org For instance, TCO-conjugated antibodies have been used in pretargeted PET imaging, where they react with a radiolabeled tetrazine. acs.orgnih.gov Studies have investigated the efficiency of TCO-antibody conjugation and the impact of PEG linkers on reactivity and in vivo performance. acs.orgnih.govbiorxiv.org

Conversely, macromolecules or biological systems can be modified with TCO groups first, followed by labeling with a tetrazine-conjugated probe. The PEG spacer in Bis-TCO-PEG5 is beneficial in this context as it improves the solubility of the TCO-modified molecule and can help maintain the biological activity of the labeled species. interchim.fraxispharm.comsigmaaldrich.com Research has shown that the length and nature of PEG linkers can influence the efficiency of labeling and the biological properties of the conjugate. nih.govmedkoo.com

The high reactivity of the TCO-tetrazine ligation allows for efficient labeling even at low concentrations of the reactants, which is advantageous when working with precious or low-abundance biological samples. broadpharm.comconju-probe.com This has facilitated applications in labeling live cells, molecular imaging, and various bioconjugation strategies. broadpharm.comconju-probe.com For example, TCO-modified nucleotides have been developed for enzymatic incorporation into DNA, allowing subsequent labeling via TCO-tetrazine ligation. jenabioscience.comjenabioscience.com

Data on the efficiency of labeling using TCO-tetrazine click chemistry with PEG linkers has been reported. Studies involving the conjugation of TCO-PEG linkers to antibodies have shown successful modification while largely retaining antibody immunoreactivity. nih.govbiorxiv.org The TCO-to-antibody ratio during conjugation can impact in vivo distribution and labeling efficiency in pretargeted imaging applications. acs.orgnih.gov

Implementation in Click-to-Release Systems and Activatable Probes

Bis-TCO-PEG5 and other TCO-containing compounds are also implemented in click-to-release systems and activatable probes, leveraging the unique properties of the IEDDA reaction. In these systems, the reaction between the TCO moiety and a tetrazine triggers a subsequent event, such as the release of a caged molecule or the activation of a fluorescent signal. nih.govrsc.org

In click-to-release strategies, a molecule of interest (e.g., a therapeutic agent or a fluorescent dye) is caged or linked to a tetrazine moiety in a way that its activity or signal is suppressed. A TCO-functionalized molecule, such as one incorporating Bis-TCO-PEG5 or a related structure, is designed to react with the tetrazine. The IEDDA reaction forms a stable covalent bond, and in doing so, it induces a structural change or cleavage event that releases the caged molecule or activates the probe. This approach allows for targeted delivery and activation of molecules specifically at sites where the TCO-containing compound is localized. nih.gov For example, click-to-release mechanisms based on isonitrile-tetrazine chemistry have been explored for bioorthogonal activation of fluorescent probes. rsc.org While Bis-TCO-PEG5 specifically contains two TCO groups, the underlying principle of TCO-tetrazine click-triggered release is applicable.

Activatable probes are designed to exhibit a change in their properties, such as fluorescence, upon undergoing a bioorthogonal reaction. TCO-containing probes can be quenched when linked to a tetrazine moiety. Upon reaction with a complementary TCO-containing molecule (or vice versa), the probe's fluorescence is restored or significantly enhanced. This allows for imaging and detection of specific targets or events in biological systems with reduced background signal. rsc.orgnih.gov Studies have developed bioorthogonally activatable fluorescent probes utilizing TCO-tetrazine ligation for imaging in living cells and in vivo. rsc.orgnih.gov The introduction of the TCO moiety via TCO-tetrazine ligation can disrupt π–π stacking interactions that cause quenching in some fluorescent probes, leading to fluorescence activation. nih.gov PEG linkers are often incorporated into these probes to improve their solubility and pharmacokinetic properties. nih.gov

Analytical Methodologies for Characterization of Bis Tco Peg5 Conjugates and Reaction Products

Spectroscopic Approaches for Structural Confirmation and Reaction Progress Monitoring

Spectroscopic methods provide valuable insights into the chemical structure of Bis-TCO-PEG5 and its derivatives, as well as enabling the real-time monitoring of reactions such as the rapid inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linker and Conjugate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the chemical structure and integrity of synthetic compounds, including PEG linkers and their conjugates. rsc.orgscispace.comresearchgate.net Specifically, 1H NMR is widely used to verify the successful incorporation of the TCO moiety and the PEG chain, as well as to characterize the resulting conjugates. Analysis of the characteristic proton signals corresponding to the PEG repeating units (typically in the 3.4-3.8 ppm range for -CH2CH2O-) and the protons associated with the trans-cyclooctene (B1233481) (TCO) group allows for structural confirmation. rsc.orgresearchgate.net

In the context of bis-functionalized PEG linkers like Bis-TCO-PEG, 1H NMR can confirm the presence of TCO groups at both termini of the PEG chain. Changes in the NMR spectrum upon conjugation with a reaction partner (e.g., a tetrazine-functionalized molecule) can be used to monitor the reaction progress and confirm the formation of the desired product. For instance, the disappearance or shifting of signals corresponding to the reactive TCO protons and the appearance of new signals from the formed cycloadduct indicate a successful reaction. rsc.org 1H NMR analysis of purified polymers has been used to confirm bis-functionalization. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool for the quantitative analysis of molecules containing chromophores and for monitoring reaction kinetics. While the PEG chain itself does not possess significant UV-Vis absorbance in the typical range, the TCO moiety and its reaction partners, such as tetrazines, often exhibit characteristic absorbance profiles. rsc.orginterchim.frrsc.org

The IEDDA reaction between TCO and tetrazines can be effectively monitored by UV-Vis spectroscopy, often by observing the decrease in absorbance of the tetrazine group, which typically has a strong absorption band in the visible region (e.g., around 525 nm or 647 nm depending on the tetrazine structure). rsc.orginterchim.fr This allows for the determination of reaction rates and the optimization of reaction conditions. interchim.frrsc.org For example, reaction kinetics have been monitored by UV-Vis spectroscopy at 267 nm. rsc.org

UV-Vis spectroscopy is also employed for the quantitative determination of conjugate concentration, particularly when one of the components (e.g., a conjugated protein or a dye) has a measurable absorbance. biorxiv.orgnih.gov Calibrating the amount of conjugated material based on UV-Vis absorbance is a common practice. nih.gov

Mass Spectrometry for Molecular Weight and Stoichiometric Determinations

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight of Bis-TCO-PEG5 and its conjugates, confirming the success of conjugation reactions, and determining the stoichiometry of labeling (i.e., the number of TCO moieties or conjugated molecules per molecule of the reaction partner).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar molecules, including synthetic polymers and bioconjugates. ESI-MS can provide accurate molecular weight information for Bis-TCO-PEG5 and its smaller conjugates or intermediates. rsc.orgscispace.com ESI-MS spectra can confirm the mass-to-charge ratio (m/z) of the expected product, aiding in the identification and characterization of reaction outcomes. rsc.org However, for heterogeneous samples, such as PEGylated species with a distribution of PEG chain lengths, ESI-MS spectra can become complex and challenging to resolve. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique particularly well-suited for the analysis of larger molecules, including polymers and protein conjugates. nih.govbelspo.benist.gov MALDI-TOF-MS is widely used to determine the molecular weight of Bis-TCO-PEG5 conjugates, especially when conjugated to biomolecules like antibodies. scispace.combiorxiv.orgacs.org

MALDI-TOF-MS can provide information about the degree of labeling, revealing the number of TCO moieties or conjugated molecules attached to the reaction partner. scispace.combiorxiv.orgacs.org This is crucial for controlling the stoichiometry of conjugation and ensuring the desired product is formed. biorxiv.orgacs.org For PEGylated compounds, MALDI-TOF MS can often resolve individual oligomers within the PEG distribution, providing insights into the heterogeneity of the sample. nih.govnist.gov Analysis of immunoconjugates by MALDI-TOF MS has revealed the degree of modification. scispace.com

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of Bis-TCO-PEG5 and its reaction products, as well as for assessing their purity. These methods separate components of a mixture based on differences in their physical or chemical properties.

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size. SEC is commonly used to purify protein or antibody conjugates of Bis-TCO-PEG5, effectively removing smaller unreacted linkers or reagents from the larger conjugated species. biorxiv.orgacs.orgucl.ac.uk SEC fractions can be collected and analyzed by other methods like SDS-PAGE to assess the purity of the conjugate. ucl.ac.ukrsc.org

Ion Exchange Chromatography (IEX) separates molecules based on their charge. IEX can be employed to purify charged Bis-TCO-PEG5 conjugates or reaction partners, separating them from impurities with different charge properties. ucl.ac.ukrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for both purification and analytical purity assessment. Various modes of HPLC, such as reversed-phase HPLC (RP-HPLC), can be used depending on the properties of the compound. rsc.org RP-HPLC has been used to analyze drug release from conjugates. rsc.org UPLC-MS, which combines the separation power of UPLC with mass detection, is also utilized for the analysis of PEG-bisTCO compounds. rsc.org These techniques provide chromatograms that show the separation of different components in a sample, allowing for the determination of the purity of the desired product and the identification of impurities. rsc.orgrsc.org Multiple detectors, such as UV-Vis, Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD), can be coupled with HPLC to provide comprehensive information about the separated components. precisepeg.com

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. Based on differential partitioning between a stationary phase and a mobile phase, HPLC allows for the assessment of purity and homogeneity of synthetic compounds and bioconjugates. Various modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are applicable depending on the properties of the molecule being analyzed biopharmaspec.com.

RP-HPLC, which separates compounds based on hydrophobicity, is frequently employed for the analysis and purification of synthetic linkers and small molecule conjugates involving PEG and reactive groups like TCO or tetrazine biopharmaspec.comulisboa.pt. For instance, RP-HPLC with a C18 column and acetonitrile/water gradients containing trifluoroacetic acid (TFA) has been used to purify PEGylated tetrazine compounds, which are reaction partners for TCO acs.org. The method enables the separation of the desired product from unreacted starting materials and byproducts, and UV detection is commonly used to monitor the elution of components ulisboa.ptacs.org.

HPLC can be coupled with various detectors, including UV-Vis Diode Array Detectors (DAD), Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), and Charged Aerosol Detectors (CAD), to provide comprehensive information about the separated components, even those lacking strong UV chromophores, such as PEG chains precisepeg.com. The purity of PEG linkers and derivatives is routinely checked using HPLC with multiple detectors precisepeg.com. Furthermore, for radiolabeled conjugates involving TCO or tetrazine, radio HPLC is utilized to assess radiochemical purity and stability ulisboa.ptnih.gov. HPLC is also employed in the purification of bis-sulfone-PEG-TCO reagents, highlighting its utility in preparing functionalized linkers for conjugation rsc.org.

Size-Exclusion Chromatography (SEC) for Polymer and Bioconjugate Size Profiling

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based primarily on their hydrodynamic volume or size in solution biopharmaspec.com. This technique is indispensable for analyzing polymers, such as PEG, and larger bioconjugates, such as protein-PEG or antibody conjugates, to assess their size distribution, detect aggregation, and identify fragmentation biopharmaspec.comucl.ac.ukchromatographyonline.comnih.gov.

For Bis-TCO-PEG5 conjugates, particularly those involving proteins or peptides, SEC is used to separate the conjugate from unconjugated starting materials (e.g., protein, unreacted Bis-TCO-PEG5), aggregates, and fragments that may form during the conjugation process or storage rsc.orgucl.ac.ukchromatographyonline.com. The elution profile from an SEC column provides information on the molecular weight distribution and the presence of different species in the sample biopharmaspec.com. For example, in the synthesis of bispecific Fab-PEG-Fab molecules using bis-sulfone-PEG-TCO and bis-sulfone-PEG-tetrazine reagents, SEC is used as a purification step to isolate the higher molecular weight conjugate from smaller reaction components rsc.orgucl.ac.uk. SDS-PAGE analysis of SEC fractions can further confirm the identity and purity of the collected conjugate rsc.orgucl.ac.uk.

SEC-HPLC is a standard method in quality control for assessing the purity and monitoring size variants of biotherapeutic proteins, including bispecific antibodies nih.govnih.gov. It is effective for detecting high-molecular-weight aggregates and low-molecular-weight fragments nih.gov. While traditional SEC provides separation based on size, coupling SEC with detectors like Multi-Angle Light Scattering (MALS) or Mass Spectrometry (MS) can provide more accurate molecular weight information and detailed characterization of different size variants chromatographyonline.comnih.gov. SEC has been used to purify a DFO-PEG5-Tz compound, demonstrating its applicability to PEGylated click chemistry reagents acs.org. The ability of SEC to resolve different size species makes it critical for purifying and analyzing conjugates formed using Bis-TCO-PEG5.

Biophysical Methods for Interrogating Binding Interactions

Biophysical methods are employed to study the interactions between molecules, providing quantitative data on binding affinity and kinetics. When Bis-TCO-PEG5 is used to conjugate a molecule that participates in binding events (e.g., a protein, peptide, or small molecule ligand), these methods are crucial for confirming that the conjugation process has not adversely affected the binding properties of the modified molecule and for characterizing the interaction with its target.

Microscale Thermophoresis (MST) for Affinity Measurements

Microscale Thermophoresis (MST) is a technique used to quantify the strength of molecular interactions in solution nanotempertech.com2bind.comnih.gov. The method measures the directed movement of molecules along a temperature gradient (thermophoresis), which changes upon ligand binding due to alterations in the molecule's hydration shell, size, or charge nanotempertech.comnih.gov. Typically, one binding partner is fluorescently labeled, and a dilution series of the non-fluorescent binding partner is added. The change in thermophoresis as a function of the ligand concentration is used to determine the equilibrium dissociation constant (KD), which represents the binding affinity nanotempertech.com2bind.com.

MST offers several advantages, including low sample consumption, the ability to measure interactions in various buffer conditions (including complex biological media), and the absence of a requirement for immobilization of either binding partner 2bind.comnih.gov. These features make it suitable for analyzing the binding of conjugates that might be sensitive to surface immobilization or require specific buffer environments.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free biosensing technique that provides real-time data on molecular interactions, enabling the determination of binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD) criver.combioradiations.commdpi.comcarterra-bio.com. In a typical SPR experiment, one molecule (the ligand) is immobilized onto the surface of a sensor chip, and the other molecule (the analyte) is flowed over the surface criver.combioradiations.commdpi.com. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal, recorded over time as a sensorgram criver.combioradiations.com.

Analysis of the association and dissociation phases of the sensorgram allows for the calculation of ka and kd, from which the KD can be derived (KD = kd / ka) criver.combioradiations.com. SPR is considered a gold standard for the kinetic characterization of biomolecular interactions, including antibody-antigen, protein-protein, and protein-small molecule interactions criver.comcarterra-bio.com.

When a molecule conjugated with Bis-TCO-PEG5 is involved in a binding interaction, SPR can be used to characterize this interaction. For instance, if a protein modified with Bis-TCO-PEG5 binds to a receptor, SPR can provide detailed kinetic information about this binding event. The TCO moiety itself can also be a point of interaction in pretargeting strategies, where a TCO-modified molecule is delivered first, followed by a tetrazine-modified molecule that "clicks" onto the pre-localized TCO ulisboa.ptacs.org. SPR could potentially be used to study the kinetics of the TCO-tetrazine reaction itself on a surface, although this is less common than studying the binding of biomolecular conjugates. While specific SPR data for Bis-TCO-PEG5 conjugates interacting with their biological targets were not found in the immediate search results, SPR is a routine method for characterizing the binding kinetics of various bioconjugates and molecules involved in click chemistry-based strategies criver.combioradiations.commdpi.comcarterra-bio.com. High-throughput SPR platforms are available, allowing for the rapid screening and kinetic analysis of multiple interactions carterra-bio.com.

Future Directions and Emerging Research Avenues for Bis Tco Peg5

Innovation in Bis-TCO-PEG Architecture and Design

The fundamental architecture of Bis-TCO-PEG5, while effective, provides a foundation for further innovation to enhance its utility and performance in sophisticated biological applications.

Development of Branched and Multi-Arm Bis-TCO-PEG Variants

A significant area of development is the creation of branched and multi-arm PEG structures. broadpharm.combiochempeg.com While linear PEGs are standard, multi-arm PEGs, such as those with three or four arms, offer the potential to create more complex and functional bioconjugates. broadpharm.combiochempeg.com For instance, a multi-arm PEG could allow for the attachment of a higher concentration of a therapeutic payload to an antibody, potentially improving the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without compromising the antibody's natural function. broadpharm.com Research into these branched architectures is an active area, with companies offering custom synthesis of multi-arm PEGs with various functionalities. biochempeg.com The development of multi-arm TCO-PEG reagents could lead to the formation of hydrogels with applications in regenerative medicine and 3D cell culture. biochempeg.com

Integration with Orthogonal Click Chemistry Systems

The TCO-tetrazine ligation is a powerful tool, but integrating it with other orthogonal click chemistry reactions can create even more versatile systems. researchgate.net Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net The IEDDA reaction, utilized by Bis-TCO-PEG5, is one such example. iris-biotech.de Future research could focus on creating heterobifunctional linkers that incorporate a TCO group on one end and a different click chemistry handle, such as an azide (B81097) or an alkyne for strain-promoted azide-alkyne cycloaddition (SPAAC), on the other. This would enable the sequential or simultaneous labeling of different biomolecules with distinct probes, facilitating multi-target imaging or the construction of complex, multi-component therapeutic systems.

Optimization of Reaction Efficiency and Yield in Complex Biological Milieus

The efficiency of the TCO-tetrazine reaction in vivo is a critical factor for its successful application. The reaction kinetics are dependent on the electronic properties of both the TCO and the tetrazine, with a more electron-rich TCO and a more electron-deficient tetrazine leading to a faster reaction. mdpi.com However, the complex and crowded environment of a living organism presents challenges that can affect reaction rates and yields.

Future research will likely focus on strategies to enhance reaction efficiency in these complex settings. This could involve the development of novel TCO derivatives with even faster kinetics or improved stability. nih.gov Additionally, optimizing the delivery and local concentration of the reactants at the target site is crucial. For example, in pretargeted imaging, a TCO-conjugated antibody is administered first, followed by a radiolabeled tetrazine. acs.org The efficiency of this "click" reaction at the tumor site directly impacts the quality of the resulting image. acs.org Studies have shown that factors like the TCO-to-antibody ratio can significantly influence tumor uptake. acs.org Further research is needed to understand and overcome the barriers to efficient in vivo ligation, which may include nonspecific binding and clearance of the reactants before they can react. nih.gov

Scalable Synthesis and Purification Strategies for Academic and Research Applications

While Bis-TCO-PEG5 and other TCO-containing reagents are commercially available, the synthesis and purification of these molecules can be challenging, which can be a drawback for their widespread adoption. rsc.org The synthesis of trans-cyclooctenes often involves a photochemical isomerization of the more stable cis-isomer, which can be difficult to scale up. nih.gov

Developing more efficient and scalable synthetic routes is a key area for future research. Flow photochemistry has emerged as a promising technique for the synthesis of TCOs, offering the potential for higher yields and easier purification compared to traditional batch methods. nih.gov However, challenges in scalability and the purification of diastereomers remain. nih.gov New methods, such as a liquid-liquid extraction technique for the continuous flow photoisomerization of cis-cyclooctene, are being developed to address these issues and facilitate the large-scale production of TCO derivatives. researchgate.net Furthermore, simplifying purification protocols will be essential to make these powerful tools more accessible to academic and research laboratories.

Computational Modeling for Predictive Reactivity and Conformational Studies

Computational modeling is becoming an increasingly powerful tool in chemical biology for predicting the reactivity and conformational behavior of molecules. nih.gov For TCO derivatives, computational studies have provided valuable insights into the relationship between their strained ring structure and their remarkable reactivity. nih.gov Ab initio calculations have shown that the "crown" conformation of TCO is energetically favorable and contributes to its high reactivity. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.